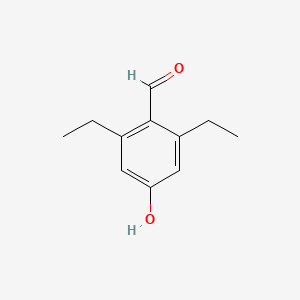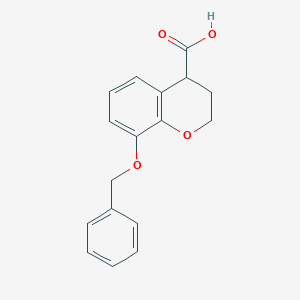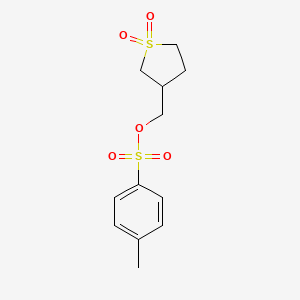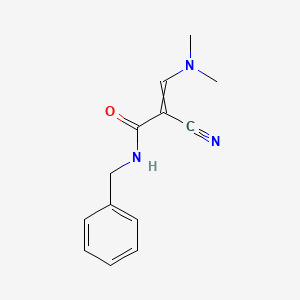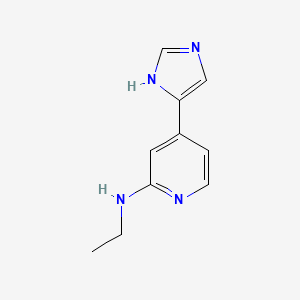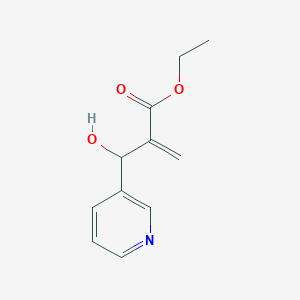
Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate is an organic compound that features a pyridine ring substituted with a hydroxy group and an acrylic acid ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 2-[(Carbonyl)(pyridin-3-yl)methyl]acrylic acid ethyl ester.
Reduction: Formation of 2-[(Hydroxy)(pyridin-3-yl)methyl]acrylic acid.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: Structurally related compound with a nitrile group instead of an acrylic acid ester moiety.
2-Hydroxy-2-(pyridin-3-yl)acetic acid: Similar compound with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate is unique due to the presence of both a hydroxy group and an acrylic acid ester moiety, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
ethyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)8(2)10(13)9-5-4-6-12-7-9/h4-7,10,13H,2-3H2,1H3 |
InChI-Schlüssel |
VEGNRTTWWRADKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)C(C1=CN=CC=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bis[2-(acryloyloxy)ethyl] benzene-1,3-dicarboxylate](/img/structure/B8531500.png)
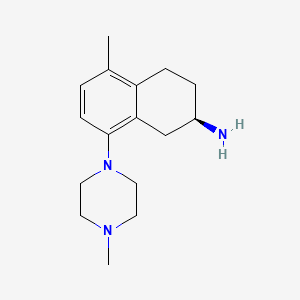
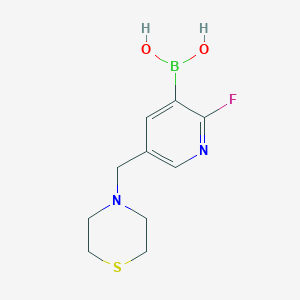
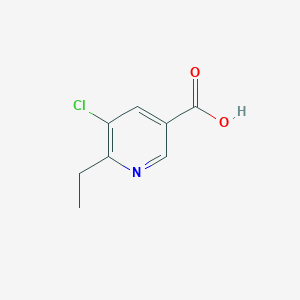


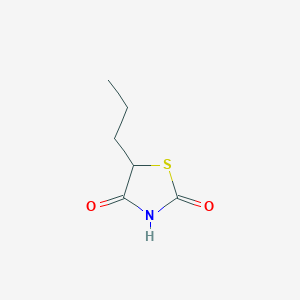
![Thiourea,n-[4-(2,3-dihydro-1-oxo-1h-isoindol-4-yl)phenyl]-](/img/structure/B8531543.png)
